molecular formula C16H12BrClO3 B1373461 3-{2-[(2-Bromophenyl)methoxy]-5-chlorophenyl}prop-2-enoic acid CAS No. 1094311-11-1

3-{2-[(2-Bromophenyl)methoxy]-5-chlorophenyl}prop-2-enoic acid

Cat. No.: B1373461
CAS No.: 1094311-11-1
M. Wt: 367.62 g/mol
InChI Key: YHGQDDYBBWKGDS-VMPITWQZSA-N
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Description

3-{2-[(2-Bromophenyl)methoxy]-5-chlorophenyl}prop-2-enoic acid is an organic compound that features a complex aromatic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure, which includes bromine and chlorine substituents, makes it a valuable subject for synthetic and mechanistic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[(2-Bromophenyl)methoxy]-5-chlorophenyl}prop-2-enoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-{2-[(2-Bromophenyl)methoxy]-5-chlorophenyl}prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: Reduction reactions can lead to the removal of halogen atoms or the reduction of the double bond in the prop-2-enoic acid moiety.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alkanes or alcohols.

Scientific Research Applications

3-{2-[(2-Bromophenyl)methoxy]-5-chlorophenyl}prop-2-enoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{2-[(2-Bromophenyl)methoxy]-5-chlorophenyl}prop-2-enoic acid involves its interaction with specific molecular targets. The presence of bromine and chlorine atoms can enhance its binding affinity to certain enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Detailed studies using techniques such as molecular docking and spectroscopy are often employed to elucidate these mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{2-[(2-Bromophenyl)methoxy]-5-chlorophenyl}prop-2-enoic acid is unique due to its specific combination of bromine and chlorine substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

(E)-3-[2-[(2-bromophenyl)methoxy]-5-chlorophenyl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrClO3/c17-14-4-2-1-3-12(14)10-21-15-7-6-13(18)9-11(15)5-8-16(19)20/h1-9H,10H2,(H,19,20)/b8-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHGQDDYBBWKGDS-VMPITWQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Cl)C=CC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Cl)/C=C/C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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